molecular formula C12H19N3O2S B1376045 tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate CAS No. 820231-27-4

tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate

Cat. No.: B1376045
CAS No.: 820231-27-4
M. Wt: 269.37 g/mol
InChI Key: CBTULJANIYAMDM-UHFFFAOYSA-N
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Description

“tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate” is a chemical compound with the molecular formula C12H19N3O2S . It is used for research purposes.

Scientific Research Applications

Structural Analysis and Stability

A study by Hill et al. (1997) on stable carbenes, including derivatives similar to tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate, demonstrated the exceptional stability of these compounds. This stability is attributed to the p(.) stabilization of the carbene carbon atoms by adjacent amino (thio) substituents, which is also observed in stable nitrenium ions (Hill et al., 1997).

Synthesis and Chemical Reactions

Qi Zhang et al. (2022) reported on the synthesis of a compound structurally related to this compound. This synthesis used palladium-catalyzed Suzuki reaction, emphasizing the chemical reactivity and importance of such compounds as intermediates in the synthesis of targeted molecules (Zhang et al., 2022).

Crystal Structure and Antitumor Activity

The crystal structure and antitumor activity of a compound similar to this compound were studied by Ye Jiao et al. (2015). This research highlights the potential medical applications of these compounds in the field of oncology (Ye Jiao et al., 2015).

N-Methylation of Carbamate Derivatives

Easton et al. (1991) discussed the N-methylation of carbamate derivatives of α-amino acids, including tert-butyl carbamates. This study contributes to understanding the chemical transformations and reactivity of tert-butyl carbamates (Easton et al., 1991).

Carbamate Derivatives and Hydrogen Bonding

A study by U. Das et al. (2016) on carbamate derivatives, including tert-butyl derivatives, focused on the crystallography and hydrogen bonding interactions. This research provides insights into the molecular structure and interactions that define the properties of these compounds (Das et al., 2016).

Properties

IUPAC Name

tert-butyl N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)14-7-4-5-8-9(6-7)18-10(13)15-8/h7H,4-6H2,1-3H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTULJANIYAMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856508
Record name tert-Butyl (2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820231-27-4
Record name tert-Butyl (2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate
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tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate
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tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate
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tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate
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tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate
Reactant of Route 6
tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate

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